1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in its binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-[2-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-12-14(15-6-5-11-19(15)13(2)20)7-8-16(17-12)18-9-3-4-10-18/h7-8,15H,3-6,9-11H2,1-2H3 |
InChI Key |
YHYPFNHHNWEFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C3CCCN3C(=O)C |
Origin of Product |
United States |
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